molecular formula C27H21F3N6O2 B12389740 c-ABL-IN-6

c-ABL-IN-6

Cat. No.: B12389740
M. Wt: 518.5 g/mol
InChI Key: NFELFPPKXNAKDQ-UHFFFAOYSA-N
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Description

c-ABL-IN-6 is a small molecule inhibitor targeting the Abelson (ABL) family of non-receptor tyrosine kinases, specifically c-Abl. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-ABL-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

c-ABL-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

c-ABL-IN-6 has a wide range of scientific research applications:

Mechanism of Action

c-ABL-IN-6 exerts its effects by inhibiting the kinase activity of c-Abl. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways involved in cell proliferation, survival, and apoptosis. The molecular targets include the ATP-binding site of the kinase domain, and the pathways involved are primarily related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

c-ABL-IN-6 is unique due to its specific binding affinity and selectivity for c-Abl, making it a valuable tool for studying the precise role of this kinase in various diseases.

Properties

Molecular Formula

C27H21F3N6O2

Molecular Weight

518.5 g/mol

IUPAC Name

N-[2-methyl-5-[[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C27H21F3N6O2/c1-15-3-4-17(10-23(15)35-26(38)19-7-16-5-6-31-24(16)32-12-19)25(37)34-22-9-18(20-13-33-36(2)14-20)8-21(11-22)27(28,29)30/h3-14H,1-2H3,(H,31,32)(H,34,37)(H,35,38)

InChI Key

NFELFPPKXNAKDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C3=CN(N=C3)C)NC(=O)C4=CN=C5C(=C4)C=CN5

Origin of Product

United States

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